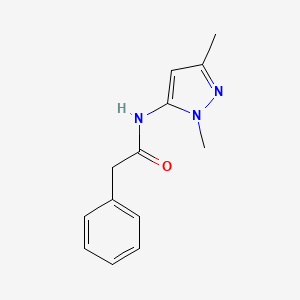

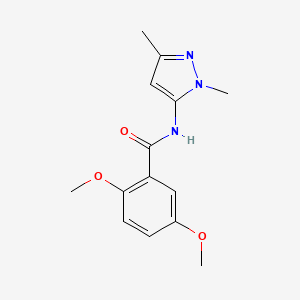

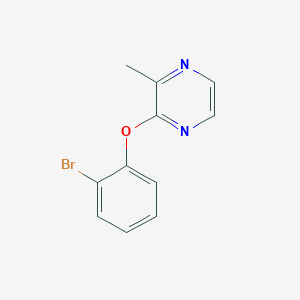

4-methyl-N-(3-methyl-1,2-oxazol-5-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .

Synthesis Analysis

Oxazoles can be synthesized from easily available arylacetylenes and α-amino acids in the presence of Cu (NO 3) 2 •3H 2 O and iodine . This reaction involves an I 2 /Cu (NO 3) 2 •3H 2 O-assisted generation of α-iodo acetophenones, a Kornblum oxidation to phenylglyoxals, a condensation to imines, and a decarboxylation/annulation/oxidation reaction sequence .Molecular Structure Analysis

Oxazoles is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .Chemical Reactions Analysis

Oxazoles can undergo a variety of chemical reactions. For example, they can undergo direct arylation with high regioselectivity at both C-5 and C-2 for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates .Physical and Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives can vary greatly depending on the specific compound. Oxazoles are generally stable compounds .作用機序

Target of Action

The primary target of 4-methyl-N-(3-methyl-1,2-oxazol-5-yl)benzamide is human carbonic anhydrases (hCAs) . These enzymes are involved in many important physiological and pathological processes . It is currently known that human carbonic anhydrase II is a target for the treatment of glaucoma .

Mode of Action

This compound acts as an isoform-selective inhibitor of human carbonic anhydrase II . It exhibits the properties of an isoform-selective inhibitor of human carbonic anhydrase II [ Ki (hCA I) 96.3 µM, Ki (hCA II) 0.05 µM, Ki (hCA IX) 23.1 µM, Ki (hCA XII) 8.5 µM] . This means that it selectively inhibits the activity of this enzyme, thereby affecting the biochemical processes that it is involved in.

Biochemical Pathways

The inhibition of human carbonic anhydrases by this compound affects various biochemical pathways. These enzymes are involved in many important physiological and pathological processes . The inhibition of these enzymes has a wide range of pharmacological applications in such areas as ophthalmology, treatment of epilepsy, oncology, as well as in the development of modern anti-infective drugs .

Result of Action

The result of the action of this compound is the inhibition of human carbonic anhydrase II, which leads to its potential use in the treatment of glaucoma . Additionally, a combined potentiated effect of the antimicrobial action of carbapenems (meropenem) and aminoglycosides (gentamicin) against antibiotic-resistant gram-positive bacteria Enterococcus faecium, Enterococcus faecalis and gram-negative bacteria Escherichia coli, and antimonooxidase effect in vitro was revealed for this compound .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

4-methyl-N-(3-methyl-1,2-oxazol-5-yl)benzamide plays a significant role in various biochemical reactions. It has been shown to interact with several enzymes, proteins, and other biomolecules. One of the primary interactions is with human carbonic anhydrase II, an enzyme involved in crucial physiological processes such as pH regulation and ion transport . The compound acts as an isoform-selective inhibitor of this enzyme, with a high affinity for human carbonic anhydrase II (Ki = 0.05 µM) compared to other isoforms

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. In particular, this compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the expression of genes involved in oxidative stress response and apoptosis . Additionally, the compound affects cellular metabolism by inhibiting enzymes like monoamine oxidase, which plays a role in neurotransmitter degradation . These effects highlight the compound’s potential in neuroprotective and anticancer therapies.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. The compound binds to the active site of human carbonic anhydrase II, inhibiting its enzymatic activity by preventing the hydration of carbon dioxide . This inhibition leads to a decrease in bicarbonate ion production, affecting various physiological processes. Additionally, the compound’s interaction with monoamine oxidase involves binding to the enzyme’s active site, resulting in reduced degradation of neurotransmitters like serotonin and dopamine . These molecular interactions underpin the compound’s therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, with minimal degradation over extended periods . Its long-term effects on cellular function have shown variability depending on the experimental conditions. In vitro studies have demonstrated sustained inhibition of target enzymes over several hours, while in vivo studies indicate that the compound’s effects may diminish over time due to metabolic clearance . These findings underscore the importance of optimizing dosage and administration schedules for therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These threshold effects highlight the need for careful dose optimization to balance therapeutic efficacy and safety. Additionally, the compound’s pharmacokinetic properties, including absorption, distribution, metabolism, and excretion, play a crucial role in determining its overall impact in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Key enzymes involved in its metabolism include cytochrome P450 isoforms, which facilitate oxidative transformations, and transferases, which mediate conjugation reactions . These metabolic processes influence the compound’s bioavailability and clearance, affecting its therapeutic potential and safety profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with organic anion transporters, facilitating its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . These interactions determine the compound’s distribution across different tissues and its overall pharmacokinetic behavior.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and proteins . Additionally, it may undergo post-translational modifications that direct it to specific cellular compartments or organelles . These localization patterns are essential for understanding the compound’s mechanism of action and optimizing its therapeutic applications.

特性

IUPAC Name |

4-methyl-N-(3-methyl-1,2-oxazol-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-8-3-5-10(6-4-8)12(15)13-11-7-9(2)14-16-11/h3-7H,1-2H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWMSPWDVBLCDMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC(=NO2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-chlorophenyl)-3-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)urea](/img/structure/B6534407.png)

![N-(2-{[3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)methanesulfonamide](/img/structure/B6534425.png)

![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}cyclopropanecarboxamide](/img/structure/B6534438.png)

![N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-(phenylsulfanyl)propanamide](/img/structure/B6534448.png)

![N-[(4-fluorophenyl)methyl]-4,6-dimethoxypyrimidin-2-amine](/img/structure/B6534458.png)